molecular formula C15H13N3O4S B610120 Piroxicam CAS No. 36322-90-4

Piroxicam

カタログ番号: B610120
CAS番号: 36322-90-4
分子量: 331.3 g/mol
InChIキー: QYSPLQLAKJAUJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピロキシカムは、オキシカム系に属する非ステロイド性抗炎症薬(NSAID)です。主に、関節炎などの炎症性疾患による痛みを和らげるために使用されます。 ピロキシカムは、痛み、こわばり、圧痛、腫れの仲介に関与する内因性プロスタグランジンの産生を阻害することにより作用します .

準備方法

合成経路と反応条件: ピロキシカムは、さまざまな方法で合成できます。一般的な方法の1つは、4-ヒドロキシ-2-メチル-2H-1,2-ベンゾチアジン-3-カルボキサミド1,1-ジオキシドと2-アミノピリジンを反応させる方法です。この反応は通常、水酸化ナトリウムなどの塩基とジメチルホルムアミドなどの溶媒の存在下で行われます。 次に、生成物を再結晶化により精製します .

工業生産方法: 工業的な設定では、ピロキシカムは、その溶解性とバイオアベイラビリティを高めるために、固体分散技術を使用して製造されることがよくあります。ホットメルト押出法、超臨界流体法、溶媒蒸発法などの方法が採用されます。 これらの方法は、ポリエチレングリコールやポリビニルピロリドンなどのポリマーを使用して固体分散体を形成することを含みます .

化学反応の分析

反応の種類: ピロキシカムは、次を含むさまざまな化学反応を起こします。

    酸化: ピロキシカムは酸化されてヒドロキシル化代謝物を形成できます。

    還元: 還元反応は、ピロキシカムをその還元型に変換できます。

    置換: ピロキシカムは置換反応を起こし、特にピリジン環で起こります。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化代謝物、ピロキシカムの還元型、および置換誘導体が含まれます .

4. 科学研究への応用

ピロキシカムは、幅広い科学研究の応用分野を持っています。

科学的研究の応用

Clinical Applications

1. Treatment of Osteoarthritis and Rheumatoid Arthritis

Piroxicam is indicated for the management of osteoarthritis and rheumatoid arthritis. A meta-analysis revealed that this compound is more effective than some NSAIDs, such as naproxen, while being comparable to others regarding pain relief and mobility improvement .

2. Postoperative Pain Management

This compound has demonstrated significant efficacy in managing postoperative pain. In clinical studies, it outperformed placebo and showed longer-lasting analgesic effects compared to codeine and aspirin, indicating its potential as a first-line treatment for moderate to severe postoperative pain .

3. Cancer Research

Research has explored this compound's potential in cancer prevention. Animal studies indicated that this compound significantly reduced tumor incidence in models of colorectal cancer, suggesting an adjunctive role in cancer therapy due to its anti-inflammatory properties .

Pharmacokinetics

This compound is well-absorbed following oral administration, with plasma concentrations peaking within 3 to 5 hours post-dose. Its prolonged half-life (approximately 50 hours) allows for once-daily dosing, maintaining stable plasma levels over time. This pharmacokinetic profile supports its use in chronic conditions requiring sustained anti-inflammatory effects .

Innovative Drug Delivery Systems

Recent advancements in drug delivery systems have highlighted the potential of thermosensitive hydrogels for controlled release of this compound. These hydrogels can provide sustained release over extended periods, enhancing patient compliance and therapeutic outcomes .

Application Area Efficacy Comparison with Other NSAIDs Notes
OsteoarthritisEffectiveMore effective than naproxenLower GI side effects compared to other NSAIDs
Rheumatoid ArthritisEffectiveComparable to other NSAIDsLong-term management established
Postoperative PainHighly effectiveSuperior to codeine and aspirinLonger duration of action observed
Cancer PreventionSignificant reduction in tumorsNot directly comparableAnimal studies indicate potential benefits

Case Studies

  • Efficacy in Chronic Pain Management : A randomized controlled trial involving patients with chronic osteoarthritis demonstrated that those treated with this compound experienced significant reductions in pain scores compared to the control group receiving placebo.
  • Safety Profile Assessment : A large-scale evaluation comparing this compound with meloxicam showed that while both drugs were effective, this compound had a higher incidence of gastrointestinal adverse events, highlighting the need for careful patient selection when prescribing this medication .

作用機序

ピロキシカムは、プロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼを阻害することによりその効果を発揮します。この酵素を阻害することにより、ピロキシカムはプロスタグランジンの産生を減らし、痛み、炎症、こわばりを軽減します。 シクロオキシゲナーゼの阻害は可逆的で、この薬剤は主にプロスタグランジンの合成の末梢抑制を標的としています .

類似化合物:

    メロキシカム: 抗炎症作用が類似したオキシカム系の別のNSAIDです。

    テノキシカム: ピロキシカムに比べて半減期が長いオキシカム誘導体です。

    ロルノキシカム: 強力な抗炎症作用と鎮痛作用で知られています。

比較: ピロキシカムは、半減期が長く、1日1回の投与が可能である点が特徴です。また、さまざまな炎症性疾患の治療に幅広い用途があります。 メロキシカムやテノキシカムと比較して、ピロキシカムはより長い使用歴があり、安全性が確立されています .

類似化合物との比較

    Meloxicam: Another oxicam class NSAID with similar anti-inflammatory properties.

    Tenoxicam: An oxicam derivative with a longer half-life compared to piroxicam.

    Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.

Comparison: this compound is unique due to its long half-life, allowing for once-daily dosing. It also has a broad range of applications in treating various inflammatory conditions. Compared to meloxicam and tenoxicam, this compound has a more extensive history of use and a well-established safety profile .

生物活性

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Beyond its conventional use in treating conditions such as arthritis, recent studies have highlighted its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical settings, and its role in cancer treatment.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, emerging evidence suggests that this compound may also operate through COX-independent pathways that affect cell proliferation and apoptosis.

  • COX-Dependent Mechanisms : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory eicosanoids such as prostaglandins (PGE2), which are implicated in various inflammatory processes and tumorigenesis .
  • COX-Independent Mechanisms : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms unrelated to COX inhibition. For instance, it has been shown to affect cell cycle regulation by altering the expression of cyclins and cyclin-dependent kinases, leading to growth inhibition in cancer cell lines .

Efficacy in Clinical Settings

This compound has been evaluated for its efficacy in various clinical conditions, including postoperative pain and chronic inflammatory diseases.

  • Postoperative Pain : A meta-analysis reported that a single dose of this compound (20 mg or 40 mg) provided significant pain relief compared to placebo, with numbers needed to treat (NNT) of 2.7 and 1.9 respectively for at least 50% pain relief . The incidence of adverse effects was comparable to placebo.
  • Chronic Pain : In randomized controlled trials comparing this compound with other NSAIDs like naproxen, this compound demonstrated similar or superior efficacy in managing pain and improving mobility in patients with osteoarthritis and rheumatoid arthritis .

Anti-Cancer Activity

Recent research has focused on the anti-tumoral effects of this compound, particularly in combination with other chemotherapeutic agents.

  • Combination Therapy : this compound has shown significant anti-tumoral activity when used alongside cisplatin (CDDP) in mesothelioma cells. Studies indicate that this combination enhances apoptosis and inhibits cell proliferation more effectively than either drug alone .
  • In Vitro Studies : In vitro experiments have demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase in colon adenocarcinoma cells (HT-29), suggesting its potential role as a chemopreventive agent .

Table 1: Summary of Key Studies on this compound's Biological Activity

StudyFocusFindings
NCBI Study (2008)Mesothelioma CellsThis compound combined with CDDP significantly inhibits cell growth and induces apoptosis .
Meta-analysis (2010)Efficacy vs Other NSAIDsThis compound showed similar efficacy to other NSAIDs; superior safety profile regarding gastrointestinal events .
Postoperative Pain StudyPain ReliefSingle doses of this compound provided significant pain relief compared to placebo with manageable side effects .
Integrative Cancer Therapies ReviewColon CancerThis compound reduced tumor incidence and growth in animal models; suggested COX-independent mechanisms .

Case Studies

Several case studies have reinforced the findings regarding this compound's biological activity:

  • Case Study on Mesothelioma : A patient treated with a combination of this compound and cisplatin exhibited significant tumor regression, supporting the hypothesis that this compound enhances the efficacy of traditional chemotherapeutics through apoptotic pathways .
  • Chronic Pain Management : In patients with chronic osteoarthritis, long-term use of this compound resulted in sustained pain relief without significant gastrointestinal complications, highlighting its safety profile compared to other NSAIDs .

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing piroxicam’s solubility in aqueous solutions, and how do hydrotropic agents influence this property?

  • Methodological Answer : Use UV-spectrophotometric analysis to measure this compound solubility in distilled water and aqueous solutions containing hydrotropic agents (e.g., sodium benzoate). Prepare saturated solutions under controlled temperature and pH conditions, and quantify solubility using calibration curves. Statistical tests (e.g., ANOVA) can identify significant differences in solubility across varying hydrotropic concentrations .

Q. How can researchers optimize experimental designs for evaluating this compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer : Employ crossover study designs to minimize inter-subject variability. Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for plasma concentration analysis. Ensure adherence to bioequivalence testing protocols, such as those outlined in Winer’s statistical principles for experimental design .

Q. What are the standard protocols for synthesizing and characterizing this compound co-crystals for enhanced bioavailability?

  • Methodological Answer : Utilize solvent evaporation or grinding methods to prepare co-crystals. Characterize using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR). Include purity assessments via HPLC and dissolution testing in biorelevant media (e.g., simulated gastric fluid) .

Advanced Research Questions

Q. How can fractional factorial design (FFD) streamline the development of this compound-loaded self-nanoemulsifying drug delivery systems (SNEDDS)?

  • Methodological Answer : Apply FFD (e.g., 2^6-2 design) to screen variables like oil type (triacetin, oleic acid), surfactants (Kolliphor EL, Tween 60), and co-surfactants (PEG 400). Optimize critical parameters (emulsification time, droplet size, % transmittance) using response surface methodology and Design Expert software. Validate with in vitro dissolution and stability studies .

Q. What experimental strategies resolve contradictions in this compound’s apoptotic mechanisms when combined with cisplatin in cancer models?

  • Methodological Answer : Conduct transcriptomic profiling (e.g., RNA sequencing) to identify differentially expressed genes post-treatment. Validate apoptotic pathways (e.g., p21 activation) via Western blot and flow cytometry. Use combinatorial index analysis to distinguish synergistic vs. additive effects and address conflicting data through dose-response matrix experiments .

Q. How should researchers design a PICOT framework for studying this compound’s efficacy in chronic inflammatory models?

  • Methodological Answer : Structure the PICOT question as:

  • P opulation: Rodent models with induced arthritis.
  • I ntervention: this compound (10 mg/kg/day).
  • C omparison: NSAID control (e.g., celecoxib).
  • O utcome: Reduction in synovial inflammation (histopathology scoring).
  • T ime: 28-day treatment.
    Ensure feasibility by aligning with systematic review methodologies and preclinical ethical guidelines .

Q. What statistical approaches are critical for analyzing contradictions in this compound transethosomal gel formulation data?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers in vesicle size and entrapment efficiency data. Use Box-Behnken or central composite designs to model interactions between variables (e.g., Span 80 concentration, sonication time). Address discrepancies via robustness testing and inter-laboratory validation .

Q. Methodological Considerations

Q. How to ensure reproducibility in this compound formulation studies?

  • Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail experimental methods (e.g., solvent ratios, mixing duration) in supplementary materials.
  • Provide raw data (e.g., particle size distributions) in accessible repositories.
  • Cite validated protocols for compound characterization and in vitro release testing .

Q. What ethical and data-sharing practices are essential for this compound clinical trial meta-analyses?

  • Answer : Adhere to CONSORT guidelines for trial reporting. Use platforms like ClinicalTrials.gov for protocol registration. Perform meta-analyses using PRISMA frameworks, ensuring transparency in inclusion/exclusion criteria and statistical heterogeneity assessments .

特性

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPLQLAKJAUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021170
Record name Piroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index], Solid
Record name Piroxicam
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1287
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L
Record name SID856007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Piroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets.
Record name Piroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

36322-90-4
Record name Piroxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36322-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroxicam [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name piroxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piroxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piroxicam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198-200 °C, 198 - 200 °C
Record name Piroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 590 mg. (3 mmole) of N-methylsaccharin and 1.02 g. (6 mmole) of N-(2-pyridyl)chloroacetamide in 3 ml. of dimethylformamide at 40° C. was added 250 mg. (10.3 mmole) of 99% sodium hydride portionwise over a period of one hour. The reaction mixture was allowed to stir at 40° C. for 2.5 hours and was then added to 100 ml. of 5% hydrochloric acid solution and 300 ml. of ice. The precipitate was filtered and dried to give 24 mg.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
10.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (28 g., 0.089 mole) and 2-aminopyridine (9.26 g., 0.098 mole) were combined with 500 ml. of xylene in a 1 liter flask equipped with an addition funnel and a reflux, variable take-off distillation head. The stirred reaction mixture was heated to reflux and the xylene distilled at the rate of approximately 100 ml./hour, while maintaining the pot volume almost constant by the addition of fresh xylene. After 6 hours, the head temperature, which had been relatively constant at 134° C., rose to 142° C. and reflux rate slowed. The reaction mixture was then cooled in an ice-bath and the precipitated solids recovered by filtration, with hexane for transfer and wash, and dried at 45° C. in vacuo to yield piroxicam (28.5 g., 96%; m.p. 167°-174° C.).
Name
2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

To a five liter flask equipped with thermometer, packed distillation column, condenser, and stirrer, under a nitrogen atmosphere is added 3300 ml mixed xylenes, 80 g (0.297 mole) methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, 32 g (0.340 mole) 2-aminopyridine and 8 g of activated carbon (Darco G-60* or Darco KBB*). The mixture is heated at reflux (ca. 140° C.) for 28 hours while slowly distilling off methanol and xylene at a rate of about 25 ml per hour for the first 8 hours, then at a rate of 5-10 ml per hour for the remaining reflux period, while adding fresh xylene to maintain a reaction volume of about 3500 ml. After 28 hours, the reaction mixture is cooled slightly (~100° C.) and filtered to remove carbon. The carbon cake was washed with warm xylene (100 ml), the filtrate and washings cooled slowly under a nitrogen atmosphere with rapid stirring to 25°-50° C. Stirring was continued for one hour to allow for complete crystallization. The crystals were collected by filtration, the mother liquor concentrated to about 1500 ml, cooled under nitrogen to 0°-5° C., filtered, the cake washed with 100 ml cold xylene and the crystals dried under vacuum below 60° C. for several hours. The yield is 76.7-84.6 g (78-86% of theory). Average throughput 24.4 g/liter of solvent.
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process of claim 1, wherein ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide of formula (V) is reacted with 2-amino-pyridyl-magnesium bromide of formula (VI) to give 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-pyridyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。